molecular formula C22H16N4 B12568270 N,N'-Bis(2-pyridylmethylene)-1,5-naphthalenediamine CAS No. 497235-14-0

N,N'-Bis(2-pyridylmethylene)-1,5-naphthalenediamine

Cat. No.: B12568270
CAS No.: 497235-14-0
M. Wt: 336.4 g/mol
InChI Key: VXLIYLKOTJUGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(2-pyridylmethylene)-1,5-naphthalenediamine: is a Schiff base ligand that has gained significant attention in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-pyridylmethylene)-1,5-naphthalenediamine typically involves the condensation reaction between 1,5-naphthalenediamine and 2-pyridinecarbaldehyde. The reaction is usually carried out in an ethanol solution at room temperature, leading to the formation of the Schiff base ligand as a yellow precipitate .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(2-pyridylmethylene)-1,5-naphthalenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-pyridylmethylene)-1,5-naphthalenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine derivatives.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The ligand can participate in substitution reactions where the pyridyl or naphthalene moieties are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-Bis(2-pyridylmethylene)-1,5-naphthalenediamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N,N’-Bis(2-pyridylmethylene)-1,5-naphthalenediamine exerts its effects involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridyl and imine groups act as donor sites, forming stable complexes with metal ions. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .

Comparison with Similar Compounds

  • N,N’-Bis(2-pyridylmethylene)-1,3-diaminopropan-2-ol
  • N,N’-Bis(2-pyridylmethylene)-1,3-propanediamine
  • N,N’-Bis(2-pyridylmethylene)-ethane-1,2-diamine

Comparison: N,N’-Bis(2-pyridylmethylene)-1,5-naphthalenediamine is unique due to its naphthalene backbone, which provides additional rigidity and conjugation compared to similar compounds with aliphatic backbones. This structural difference can influence the stability and reactivity of its metal complexes, making it particularly suitable for applications requiring robust and stable coordination environments .

Properties

CAS No.

497235-14-0

Molecular Formula

C22H16N4

Molecular Weight

336.4 g/mol

IUPAC Name

1-pyridin-2-yl-N-[5-(pyridin-2-ylmethylideneamino)naphthalen-1-yl]methanimine

InChI

InChI=1S/C22H16N4/c1-3-13-23-17(7-1)15-25-21-11-5-10-20-19(21)9-6-12-22(20)26-16-18-8-2-4-14-24-18/h1-16H

InChI Key

VXLIYLKOTJUGJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.